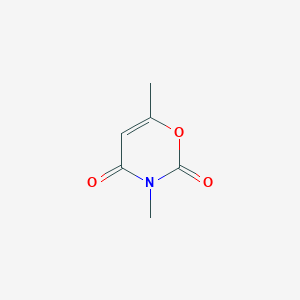![molecular formula C17H18Cl2N2O3 B4327609 N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea CAS No. 899374-32-4](/img/structure/B4327609.png)
N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is known for its selective control of broadleaf and grassy weeds, making it a popular choice for farmers.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, preventing the production of ATP and NADPH, which are essential for photosynthesis. This leads to a buildup of reactive oxygen species, which causes oxidative damage to the plant's cells and ultimately leads to its death.
Biochemical and Physiological Effects:
Diuron has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the activity of enzymes involved in photosynthesis, respiration, and other metabolic processes. It can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies. In addition, diuron can cause oxidative stress in plants, leading to damage to cell membranes and other cellular structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in laboratory experiments due to its selective control of weeds and its residual activity. It is also relatively easy to apply and has a low risk of leaching into groundwater. However, diuron has some limitations in laboratory experiments, such as its potential to affect non-target organisms and its tendency to persist in the environment.
Direcciones Futuras
There are several areas of future research for diuron. One area of interest is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the effects of diuron on non-target organisms, such as soil microorganisms and aquatic organisms. Finally, there is a need for further research on the long-term effects of diuron on soil health and the environment.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also known for its residual activity, which means it remains active in the soil for an extended period, providing long-term weed control.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-2-23-15-5-3-4-6-16(15)24-10-9-20-17(22)21-12-7-8-13(18)14(19)11-12/h3-8,11H,2,9-10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMOXNWYLRHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202083 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea | |
CAS RN |
899374-32-4 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899374-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)

![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)
![2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4327603.png)


![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)